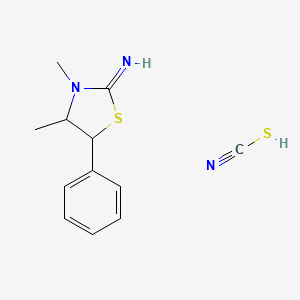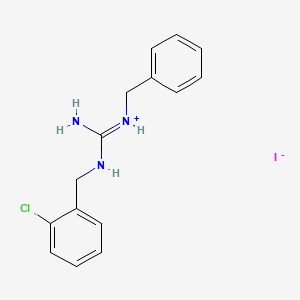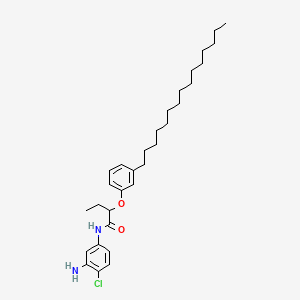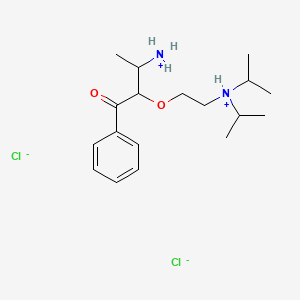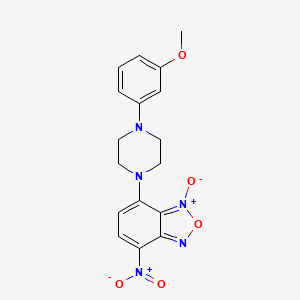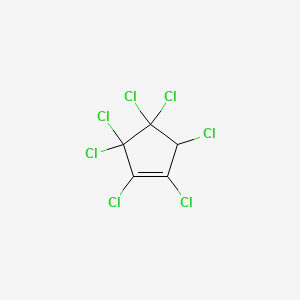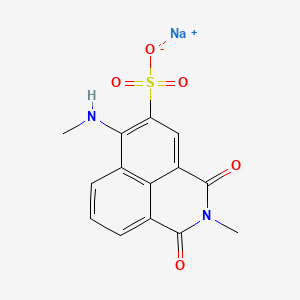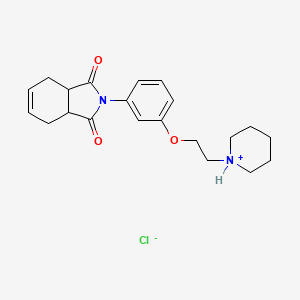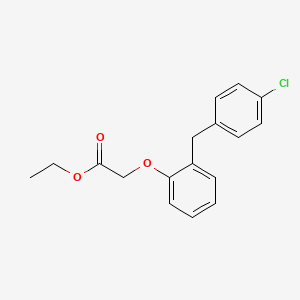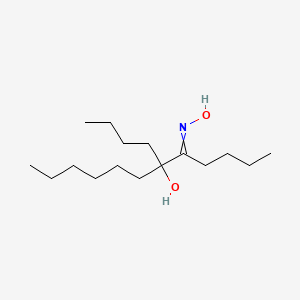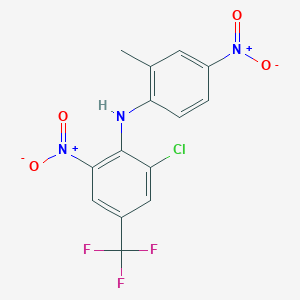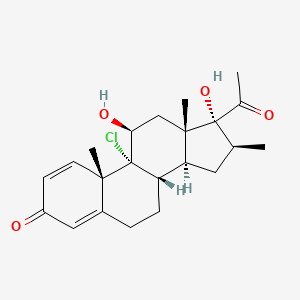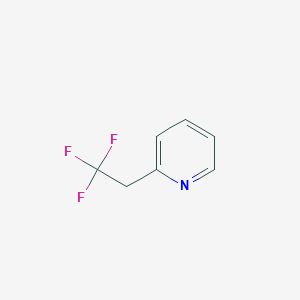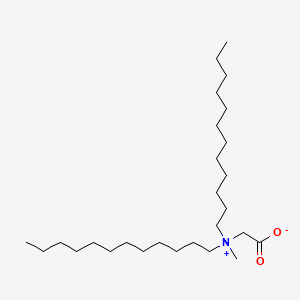
7-(1-Methylethylidene)bicyclo(4.1.0)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propan-2-ylidenebicyclo[4.1.0]heptane, also known as 7-Isopropylidenebicyclo[4.1.0]heptane, is an organic compound with the molecular formula C10H16 . This compound is part of the bicycloalkane family, characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Propan-2-ylidenebicyclo[4.1.0]heptane can be synthesized through various methods. One common approach involves the Simmons–Smith reaction, which uses diiodomethane and a zinc-copper couple to react with cyclohexene in diethyl ether . This reaction is known for its ability to form cyclopropane rings, making it suitable for synthesizing bicyclo[4.1.0]heptane derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Propan-2-ylidenebicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Various hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-Propan-2-ylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Propan-2-ylidenebicyclo[4.1.0]heptane involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in specific chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A similar bicyclic compound with a different substituent at the 7-position.
7-Isopropylidenebicyclo[4.1.0]heptane: Another name for 7-Propan-2-ylidenebicyclo[4.1.0]heptane.
Uniqueness
7-Propan-2-ylidenebicyclo[41This compound’s structure provides distinct properties that differentiate it from other bicyclo[4.1.0]heptane derivatives .
Properties
CAS No. |
53282-47-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
7-propan-2-ylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16/c1-7(2)10-8-5-3-4-6-9(8)10/h8-9H,3-6H2,1-2H3 |
InChI Key |
UPWUDJZKOSQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C1CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


